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Compound of Interest

Compound Name:
4-Nonyl Phenol Monoethoxylate-

d4

Cat. No.: B15598958 Get Quote

An In-depth Technical Guide to 4-Nonyl Phenol Monoethoxylate-d4

This technical guide provides comprehensive information on the molecular properties,

biological activity, and analytical methodologies for 4-Nonyl Phenol Monoethoxylate-d4. The

content is tailored for researchers, scientists, and drug development professionals, offering

detailed experimental protocols and pathway visualizations to support advanced research.

Core Compound Properties
4-Nonyl Phenol Monoethoxylate-d4 is the deuterium-labeled form of 4-Nonyl Phenol

Monoethoxylate. The incorporation of four deuterium atoms creates a stable, heavier

isotopologue of the parent compound, making it an ideal internal standard for quantitative mass

spectrometry-based analyses. Deuterated standards are crucial for correcting variations during

sample preparation and analysis, thereby enhancing the accuracy and precision of analytical

methods.[1][2]

Quantitative Data Summary
The fundamental molecular and physical properties of 4-Nonyl Phenol Monoethoxylate-d4
are summarized below. The molecular weight is calculated based on the atomic weights of its

constituent isotopes.
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Property Value Source(s)

Molecular Formula C₁₇H₂₄D₄O₂ [3][4][5]

Molecular Weight 268.43 g/mol [3][4][6]

Parent CAS Number 104-35-8 [3]

Isotopic Purity
Typically ≥98% for deuterated

standards
[7]

Atomic Weight Contributions:
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Element Symbol
Standard
Atomic
Weight (Da)

Isotopic
Mass (Da)

Count
Total Mass
(Da)

Carbon C 12.011 ~12.0000 17 204.0000

Hydrogen H 1.008 ~1.0078 24 24.1872

Deuterium D (²H) 2.014 ~2.0141 4 8.0564

Oxygen O 15.999 ~15.9949 2 31.9898

Total

Molecular

Weight

~268.23

Note: The

precise

molecular

weight of

268.43 g/mol

provided in

commercial

sources

reflects the

specific

isotopic

composition

of the

synthesized

batch.

Biological Activity and Signaling Pathways
Nonylphenols are recognized as endocrine-disrupting chemicals (EDCs) and xenoestrogens,

primarily through their interaction with estrogen receptors. 4-Nonylphenol acts as an agonist for

the G-protein coupled estrogen receptor (GPER), a membrane-bound receptor that mediates

rapid, non-genomic estrogenic signaling.
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GPER-Mediated Signaling Cascade
Activation of GPER by agonists like 4-nonylphenol initiates a complex signaling cascade

distinct from classical nuclear estrogen receptors.[8] The binding of the ligand to GPER triggers

the activation of heterotrimeric G-proteins and downstream effectors. A key pathway involves

the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated

by the GPER-mediated activation of Src, a non-receptor tyrosine kinase. Activated Src

stimulates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-

EGF) to release its active form, HB-EGF.[4][6][9] The liberated HB-EGF then binds to and

activates EGFR, leading to the subsequent activation of two major downstream signaling

pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[6][10] These

pathways ultimately regulate diverse cellular processes, including proliferation, migration, and

survival.

Concurrently, GPER activation can stimulate adenylyl cyclase (AC), leading to an increase in

intracellular cyclic AMP (cAMP) levels.[11] Elevated cAMP activates Protein Kinase A (PKA),

which can phosphorylate various substrates, including the transcription factor CREB (cAMP

response element-binding protein), to modulate gene expression.[11]
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Caption: GPER signaling cascade initiated by 4-Nonylphenol.
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Experimental Protocols
4-Nonyl Phenol Monoethoxylate-d4 is primarily used as an internal standard for the

quantification of its non-labeled analogue in various matrices. The following protocols describe

standard methodologies for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) and for the structural analysis of alkylphenols using Nuclear Magnetic Resonance

(NMR) spectroscopy.

Quantitative Analysis by Isotope Dilution LC-MS/MS
This protocol outlines the use of 4-Nonyl Phenol Monoethoxylate-d4 as an internal standard

(IS) for quantifying the parent compound in a sample matrix (e.g., water, biological fluid, or

tissue extract).

3.1.1. Materials and Reagents

Analyte Standard: 4-Nonyl Phenol Monoethoxylate (unlabeled)

Internal Standard (IS): 4-Nonyl Phenol Monoethoxylate-d4

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

Additives: Formic Acid or Ammonium Acetate

Sample Matrix: (e.g., plasma, water)

Extraction Supplies: Solid Phase Extraction (SPE) cartridges or QuEChERS kits, as required

by the matrix.

3.1.2. Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15598958?utm_src=pdf-body
https://www.benchchem.com/product/b15598958?utm_src=pdf-body
https://www.benchchem.com/product/b15598958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Sample Collection

Spike Sample with
Known Amount of
4-NPME-d4 (IS)

Sample Extraction
(e.g., SPE, LLE, QuEChERS)

Evaporate & Reconstitute
in Mobile Phase

Inject into LC-MS/MS System

Chromatographic Separation
(C18 Reverse Phase)

Ionization
(Positive ESI)

MS/MS Detection
(MRM Mode)

Quantification:
Calculate Analyte/IS Ratio

Final Concentration Result

Click to download full resolution via product page

Caption: Workflow for quantification using a deuterated internal standard.
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3.1.3. Detailed Procedure

Preparation of Standards: Prepare a series of calibration standards by spiking known

concentrations of the unlabeled analyte into the blank sample matrix. Add a constant, fixed

concentration of the deuterated internal standard to each calibrator, quality control (QC)

sample, and unknown sample.[7]

Sample Preparation and Extraction:

To 1 mL of sample (calibrator, QC, or unknown), add the fixed amount of IS solution.

Vortex briefly to mix.

Perform sample extraction to remove matrix interferences. For water samples, Solid

Phase Extraction (SPE) is common. For complex biological samples, protein precipitation

followed by SPE or liquid-liquid extraction (LLE) may be necessary.[12]

Elute the analytes from the SPE cartridge using an appropriate solvent (e.g.,

methanol/dichloromethane).[12]

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the

initial mobile phase.

LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 100 mm x 3 mm, 3.5 µm).[5]

Mobile Phase A: Water with 5 mM ammonium acetate.[13]

Mobile Phase B: Acetonitrile or Methanol.

Gradient: A suitable gradient from low to high organic phase to ensure co-elution of the

analyte and the internal standard.[7]

Flow Rate: 0.3 - 0.6 mL/min.[5][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/pdf/The_Gold_Standard_A_Technical_Guide_to_Deuterated_Internal_Standards_in_LC_MS.pdf
https://www2.gov.bc.ca/assets/gov/environment/research-monitoring-and-reporting/monitoring/emre/methods/sept2017/bc_lab_manual_nonylphenols_and_ethoxylates_water_15sept2017.pdf
https://www2.gov.bc.ca/assets/gov/environment/research-monitoring-and-reporting/monitoring/emre/methods/sept2017/bc_lab_manual_nonylphenols_and_ethoxylates_water_15sept2017.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12385684/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/AGILENT_ASMS_2018_THP_174_5a4adf59ad/AGILENT_ASMS2018_THP174.pdf
https://www.benchchem.com/pdf/The_Gold_Standard_A_Technical_Guide_to_Deuterated_Internal_Standards_in_LC_MS.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12385684/
https://www.benchchem.com/pdf/The_Gold_Standard_A_Technical_Guide_to_Deuterated_Internal_Standards_in_LC_MS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 2 - 10 µL.[7][13]

Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the

analyte and the deuterated IS by infusing standard solutions. For ethoxylates, [M+NH₄]⁺

or [M+Na]⁺ adducts are commonly monitored.[5][13]

Analyte (4-NPME): e.g., Q1: m/z 265.2 → Q3: [product ion]

Internal Standard (4-NPME-d4): e.g., Q1: m/z 269.2 → Q3: [corresponding product

ion]

Data Analysis:

Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard)

against the concentration of the analyte for the calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Structural Characterization by NMR Spectroscopy
NMR spectroscopy is used for the structural elucidation and purity assessment of alkylphenols.

3.2.1. Materials and Reagents

Sample: 4-Nonyl Phenol Monoethoxylate-d4 (or related alkylphenols)

NMR Solvent: Deuterated chloroform (CDCl₃) or Hexamethylphosphoramide (HMPA) for

resolving hydroxyl protons.[14]

NMR Tubes: 5 mm high-precision NMR tubes.

3.2.2. Detailed Procedure
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen

deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Experiment: Standard 1D proton experiment.

Key Parameters:

Spectral Width: ~12-16 ppm to cover aromatic, aliphatic, and hydroxyl regions.

Number of Scans: 16-64 scans, depending on concentration.

Relaxation Delay (d1): 1-5 seconds to ensure full relaxation for quantitative analysis.

Data to Analyze:

Chemical Shifts (δ): Identify signals corresponding to the nonyl chain, the aromatic ring

protons, the ethoxylate protons, and the phenolic hydroxyl proton. The use of a basic

solvent like HMPA can shift the hydroxyl proton signal downfield (to ~10-11 ppm),

separating it from other signals and allowing for clear identification of ortho-, meta-, and

para-isomers.[14]

Integration: The relative integrals of the signals correspond to the number of protons in

each environment, confirming the structure.

Coupling Constants (J): Splitting patterns, especially in the aromatic region, help

confirm the substitution pattern (e.g., ortho-coupling, meta-coupling).

¹³C NMR and 2D NMR (Optional):

¹³C NMR: Provides information on the carbon skeleton. It is less sensitive than ¹H NMR

but offers excellent signal dispersion.[15]

2D NMR (COSY, HSQC): Used for unambiguous assignment of proton and carbon

signals.
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COSY (Correlation Spectroscopy): Shows correlations between coupled protons (e.g.,

within the nonyl chain or ethoxy group).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly

attached to carbons, providing a powerful tool for assigning the carbon skeleton.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decay (FID).

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the peaks and analyze chemical shifts and coupling constants to confirm the

structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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